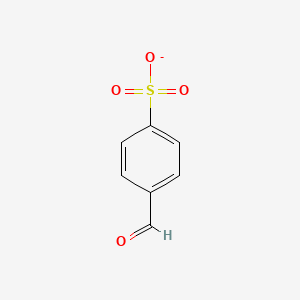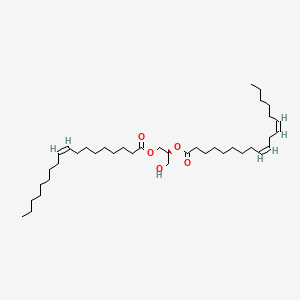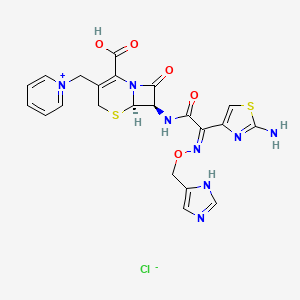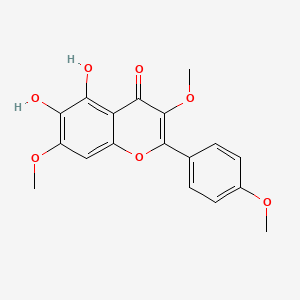
5,6-Dihydroxy-3,7,4'-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-3,7,4'-trimethoxyflavone is a natural product found in Pulicaria odora, Pulicaria dysenterica, and other organisms with data available.
Scientific Research Applications
Antitumor Activity
5,6-Dihydroxy-3,7,4'-trimethoxyflavone, isolated from Artemisia argyi, has shown promising antitumor activity. It inhibits farnesyl protein transferase and suppresses the proliferation of tumor cell lines. Notably, it demonstrated significant inhibition of colon tumor growth in mice without causing weight loss, highlighting its potential as an antitumor agent (Seo et al., 2003).
Enzyme Inhibition
Compounds structurally similar to 5,6-Dihydroxy-3,7,4'-trimethoxyflavone have been found to exhibit enzyme-inhibitory activities. For instance, derivatives from Duranta repens demonstrated significant inhibition against thrombin, an enzyme involved in blood clotting (Anis et al., 2001).
Antimicrobial Properties
Flavones related to 5,6-Dihydroxy-3,7,4'-trimethoxyflavone have been isolated from Artemisia giraldii, exhibiting antibiotic activity against a range of bacteria and fungi, indicating potential applications in treating microbial infections (Zheng et al., 1996).
Antiviral Activity
A derivative of this flavone, Ro 09-0179, has shown potent antiviral activity, particularly against human picornaviruses such as rhinoviruses and coxsackieviruses. This suggests potential applications in the treatment of viral infections (Ishitsuka et al., 1982).
properties
Product Name |
5,6-Dihydroxy-3,7,4'-trimethoxyflavone |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5,6-dihydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-18(24-3)16(21)13-11(25-17)8-12(23-2)14(19)15(13)20/h4-8,19-20H,1-3H3 |
InChI Key |
OIQSGZWRLLAFNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC |
synonyms |
6-hydroxykaempferol 3,7,4'-trimethyl ether tanetin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



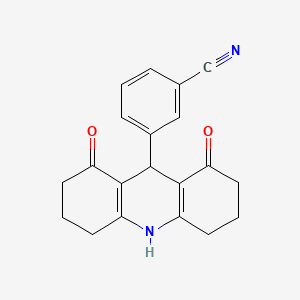
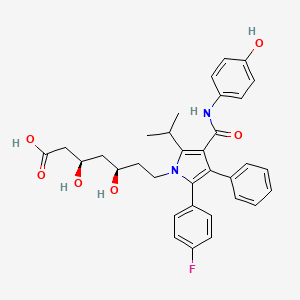
![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)
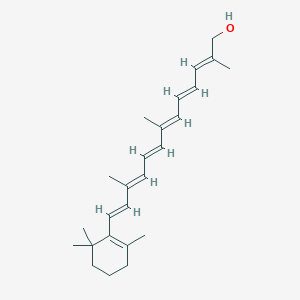
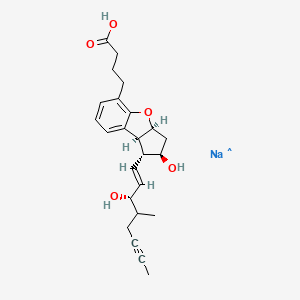
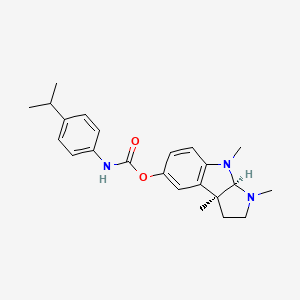
![(15R,16R,18S)-16-(hydroxymethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1245411.png)
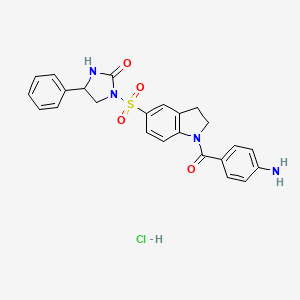
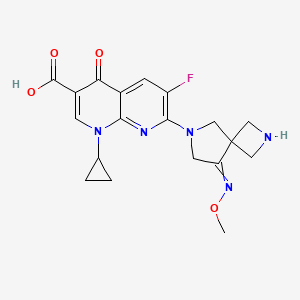
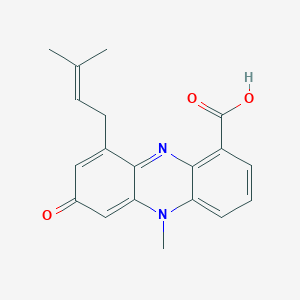
![11-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid](/img/structure/B1245415.png)
